

Application of Ceritinib-D7 in Clinical Pharmacokinetic Assays: A Detailed Guide

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Compound of Interest

Compound Name: Ceritinib D7

Cat. No.: B1472091

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This document provides comprehensive application notes and protocols for the utilization of Ceritinib-D7 as an internal standard in the quantitative analysis of ceritinib in clinical pharmacokinetic assays. The methodologies detailed herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, specificity, and robustness for bioanalytical applications.

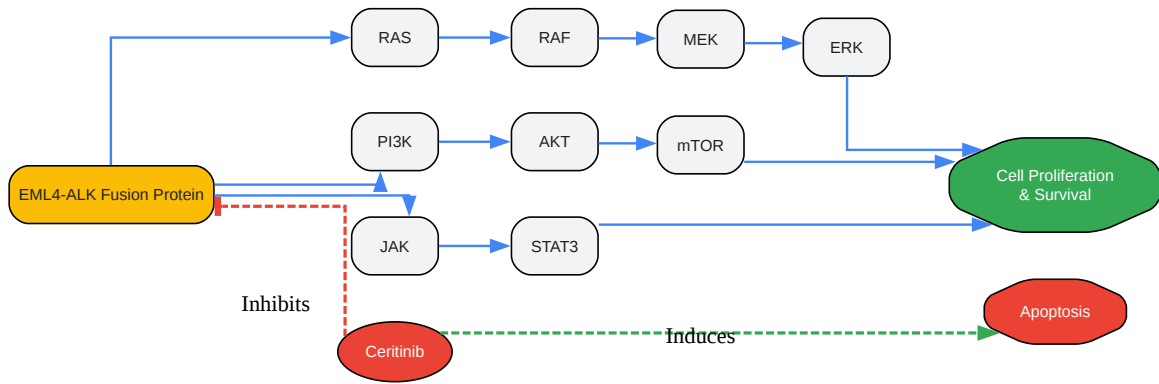
Introduction

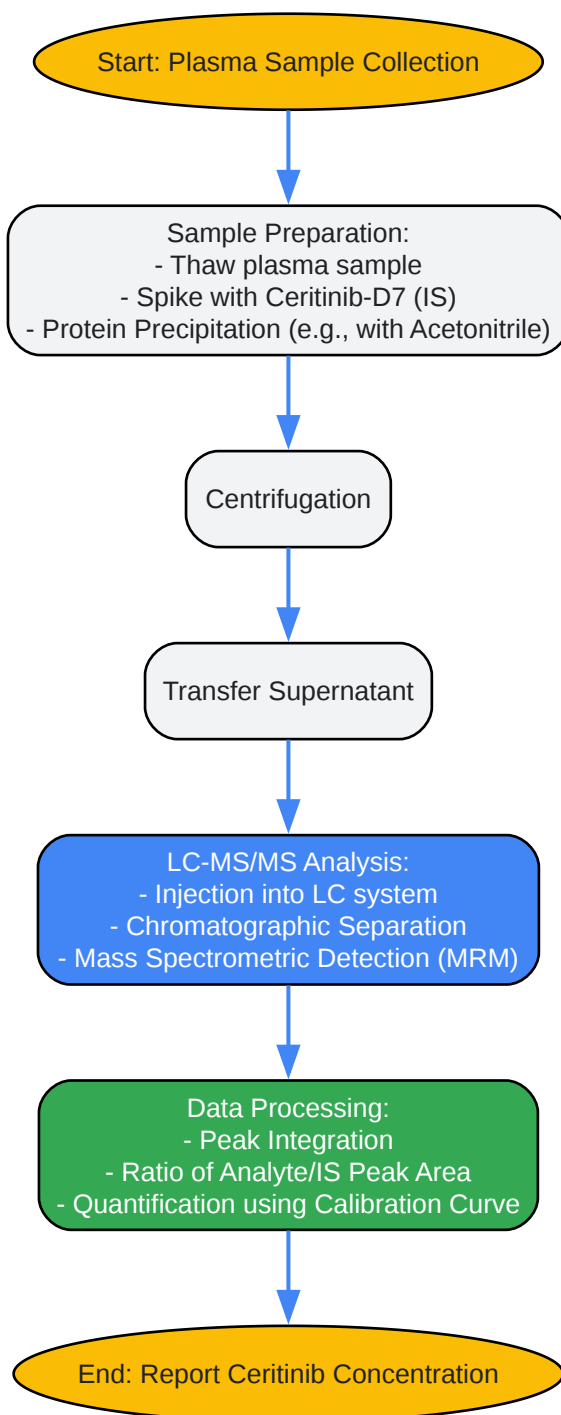
Ceritinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Accurate determination of ceritinib concentrations in biological matrices, primarily plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and establishing dose-response relationships. The use of a stable isotope-labeled internal standard, such as Ceritinib-D7, is the gold standard for LC-MS/MS-based quantification. It effectively compensates for variability in sample preparation and instrument response, leading to enhanced accuracy and precision of the assay.

Mechanism of Action and Signaling Pathway

Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival.[1] In many ALK-positive NSCLCs, a chromosomal rearrangement leads to the formation of a fusion gene,

most commonly EML4-ALK, resulting in a constitutively active kinase that drives tumorigenesis. [2] Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its activation and subsequently inhibiting key downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2] This inhibition ultimately leads to cell cycle arrest and apoptosis of ALK-dependent cancer cells.[2]





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References

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